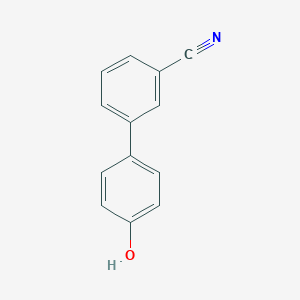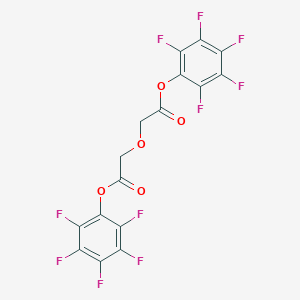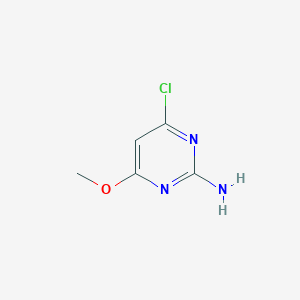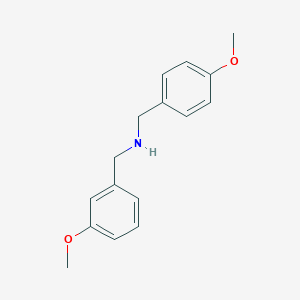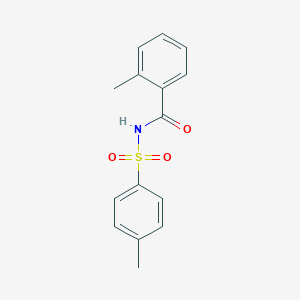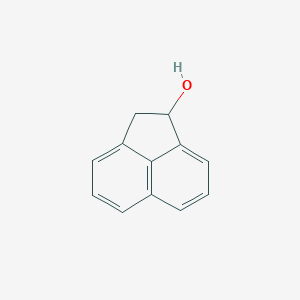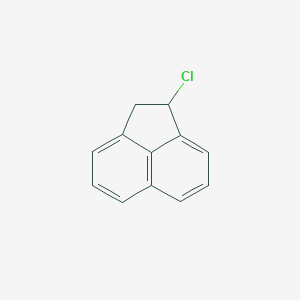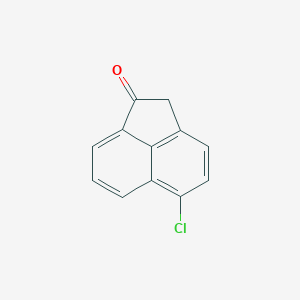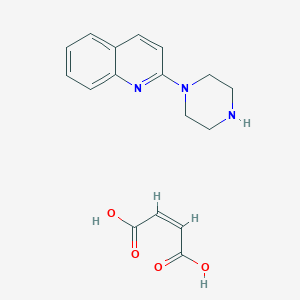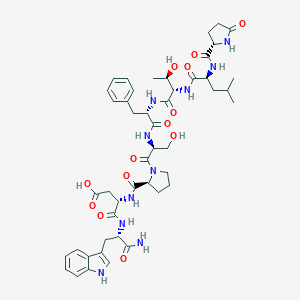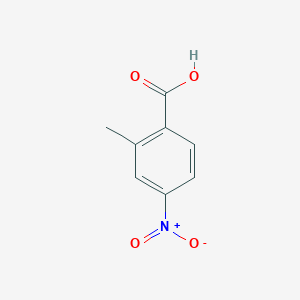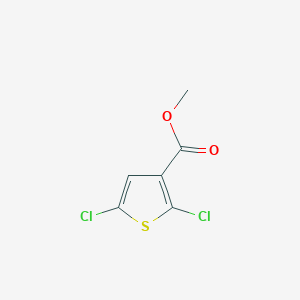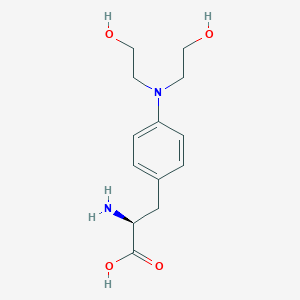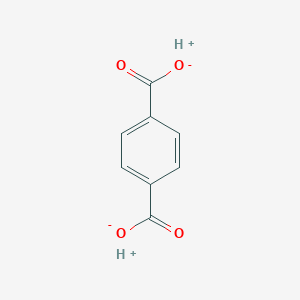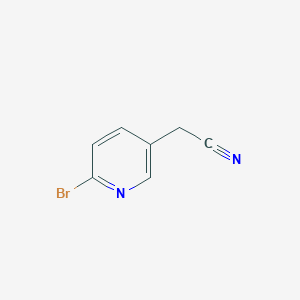
2-(6-溴吡啶-3-基)乙腈
描述
2-(6-Bromopyridin-3-yl)acetonitrile is a chemical compound that is part of the broader class of pyridine derivatives. These compounds are known for their utility in various chemical reactions and as intermediates in the synthesis of more complex molecules. The bromine atom on the pyridine ring makes it a versatile reagent for further functionalization.
Synthesis Analysis
The synthesis of pyridine derivatives, such as 2-(6-Bromopyridin-3-yl)acetonitrile, often involves multicomponent chemistry, as demonstrated in the preparation of opioid carfentanil using 2-bromo-6-isocyanopyridine as a key intermediate . Another approach for synthesizing related compounds involves a ring transformation reaction of 4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitrile with N-arylbenzamidine or N-arylpicolinamidine in the presence of a KOH/DMF catalyst . These methods highlight the versatility and regioselectivity achievable in the synthesis of pyridine derivatives.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex, as seen in the reaction of 2,6-bis[1-phenyl-1-(pyridin-2-yl)ethyl]pyridine with copper(I) halides in acetonitrile, leading to the formation of salts with a four-coordinate copper(I) center . The structural characterization of these compounds is crucial for understanding their reactivity and potential applications in catalysis or material science.
Chemical Reactions Analysis
Pyridine derivatives are known to undergo various chemical reactions. For instance, the electrosynthesis of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile from benzylthiocyanate and other precursors in acetonitrile demonstrates the potential for paired electrosynthesis in generating pyridine compounds . Additionally, the cyclization of 3-bromopyridine-4-carbaldehyde with carboxylic acids under carbon monoxide pressure in the presence of a palladium catalyst showcases the ability to form fused heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(6-Bromopyridin-3-yl)acetonitrile and related compounds are influenced by their molecular structure. The presence of electron-withdrawing groups such as nitriles can affect the compound's polarity, solubility, and reactivity. The bromine atom provides a site for further reactions, such as nucleophilic substitution or coupling reactions, which can be leveraged in the synthesis of more complex molecules.
科学研究应用
催化和环化
- 2-(6-溴吡啶-3-基)乙腈在钯催化的环化过程中被使用。在特定条件下,它与羧酸反应,生成3-氧代-1,3-二氢呋喃[3,4-c]吡啶-1-基烷酸酯。这种反应在有机合成和药物研究中具有重要意义(Cho & Kim, 2008)。
光化学反应
- 该化合物参与了光化学反应。例如,乙腈配合物在受到辐射时发生配体取代,这是研究光化学和开发光响应材料所必不可少的过程(Hecker, Fanwick & McMillin, 1991)。
发光和配位化学
- 在配位化学中,2-(6-溴吡啶-3-基)乙腈与金属离子形成配合物,导致发光性能。这些配合物在材料科学和光物理研究中非常有用(Piguet et al., 1996)。
配位化合物中的磁性能
- 该化合物用于合成配位化合物,例如涉及Mn(NCS)2的化合物,这些化合物以其磁性能而闻名。这些研究对于分子磁性领域至关重要(Krebs et al., 2022)。
光解研究
- 它在金属配合物中配体的选择性光解中发挥作用,这个过程与开发光活化药物和生物活性分子相关(Tu et al., 2015)。
合成和晶体结构
- 该化合物对于形成各种多形和同分异构的镍(II)硫氰酸盐配合物至关重要。了解它们的合成和晶体结构对于开发具有特定性能的新材料至关重要(Krebs, Ceglarska & Näther, 2021)。
抗菌活性
- 它已被用作合成具有显著抗菌活性的新氰基吡啶衍生物的底物,突显了它在药物化学中的潜力(Bogdanowicz et al., 2013)。
电化学研究
- 在电化学研究中,2-(6-溴吡啶-3-基)乙腈对于理解某些金属配合物的电化学行为和化学发光至关重要,有助于推动电化学和传感器技术的进步(Gonzales-Velasco et al., 1983)。
安全和危害
The compound is associated with the GHS05 and GHS06 pictograms, indicating that it may cause harm to the eyes and may be toxic if inhaled or ingested . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
属性
IUPAC Name |
2-(6-bromopyridin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-2-1-6(3-4-9)5-10-7/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBARTMXUVSCRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590133 | |
| Record name | (6-Bromopyridin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromopyridin-3-YL)acetonitrile | |
CAS RN |
144873-99-4 | |
| Record name | 6-Bromo-3-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144873-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Bromopyridin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(6-bromopyridin-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

